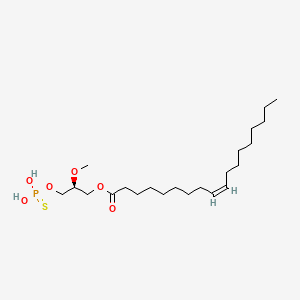
NF-|EB-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF-κB-IN-16 is a compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating the immune response to infection. NF-κB-IN-16 has shown potential in various therapeutic applications, particularly in oncology and inflammation-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-16 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of NF-κB-IN-16 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process must comply with industrial standards and regulations to ensure the compound’s safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
NF-κB-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
NF-κB-IN-16 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Employed in studies of cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating cancer, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
NF-κB-IN-16 exerts its effects by inhibiting the NF-κB pathway. This pathway is activated by various stimuli, including cytokines, stress, and microbial infections. NF-κB-IN-16 blocks the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB to the nucleus. This inhibition reduces the expression of pro-inflammatory genes and other target genes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Mollugin Derivatives: These compounds also inhibit the NF-κB pathway and have shown anti-inflammatory activity.
Colesevelam: Although primarily used to lower cholesterol, it also affects the NF-κB pathway.
Uniqueness
NF-κB-IN-16 is unique due to its high efficacy and low toxicity profile. It specifically targets the NF-κB pathway, making it a promising candidate for therapeutic applications in oncology and inflammatory diseases .
Conclusion
NF-κB-IN-16 is a versatile compound with significant potential in various scientific and medical fields. Its ability to inhibit the NF-κB pathway makes it a valuable tool in research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C26H34Cl3N2O10Pt-2 |
|---|---|
Molecular Weight |
836.0 g/mol |
IUPAC Name |
azanide;5-[2-[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenoxy]ethoxy]-5-oxopentanoic acid;trichloroplatinum |
InChI |
InChI=1S/C26H30O10.3ClH.2H2N.Pt/c1-31-20-11-9-17(14-21(20)35-12-13-36-25(30)7-5-6-24(28)29)8-10-19(27)18-15-22(32-2)26(34-4)23(16-18)33-3;;;;;;/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,28,29);3*1H;2*1H2;/q;;;;2*-1;+3/p-3/b10-8+;;;;;; |
InChI Key |
DBZFTONMCKZQAV-PLIGVPFOSA-K |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.[NH2-].[NH2-].Cl[Pt](Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCCOC(=O)CCCC(=O)O.[NH2-].[NH2-].Cl[Pt](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


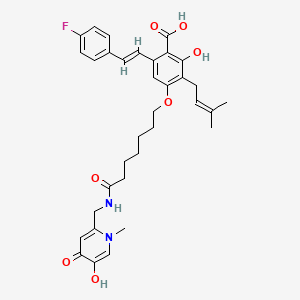
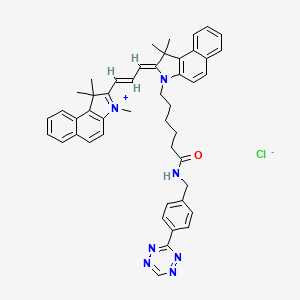


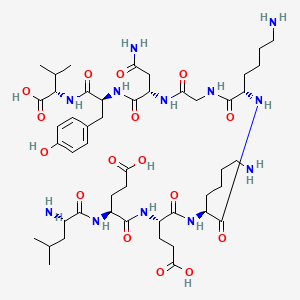
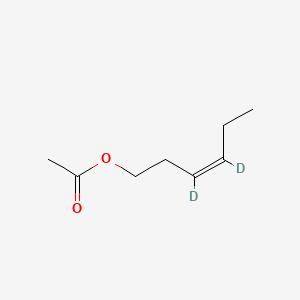
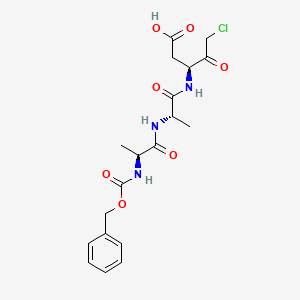
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
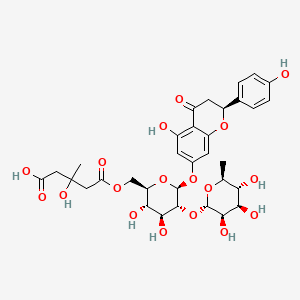
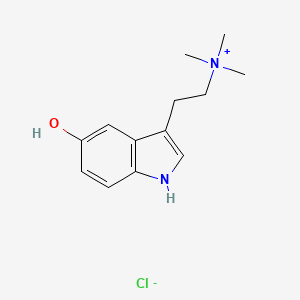
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
